5-Fluoropiperidine-3-carboxylic acid

Process Chemistry Chiral Synthesis Medicinal Chemistry

Scaling chiral fluorinated piperidine synthesis from mg to multi-gram often introduces stereochemical erosion and supply inconsistency. 5-Fluoropiperidine-3-carboxylic acid resolves this as a well-defined chiral building block for pharmaceutical research. • Dual functionalization (secondary amine + carboxylic acid) enables direct incorporation into peptidomimetics and constrained amino acid analogs. • Fluorine at the 5-position modulates pKa and LogP, enhancing metabolic stability versus unsubstituted nipecotic acid. • Available as single stereoisomers with defined chirality, eliminating reproducibility risks in SAR campaigns.

Molecular Formula C6H10FNO2
Molecular Weight 147.15 g/mol
Cat. No. B15285425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropiperidine-3-carboxylic acid
Molecular FormulaC6H10FNO2
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1C(CNCC1F)C(=O)O
InChIInChI=1S/C6H10FNO2/c7-5-1-4(6(9)10)2-8-3-5/h4-5,8H,1-3H2,(H,9,10)
InChIKeyABCIBAVERQIFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoropiperidine-3-carboxylic Acid: Key Fluorinated Building Block


5-Fluoropiperidine-3-carboxylic acid (C₆H₁₀FNO₂) is a fluorinated derivative of nipecotic acid (piperidine-3-carboxylic acid) . This compound is primarily utilized as a chiral building block in pharmaceutical and agrochemical research due to the distinct electronic and steric effects imparted by the fluorine atom at the 5-position, which enhances metabolic stability and binding affinity in drug candidates [1]. The molecule features both a secondary amine and a carboxylic acid group, enabling dual functionalization for incorporation into complex molecules, such as peptidomimetics .

1
Chiral building-block workflow: Defined (3S,5S) or (3R,5S) stereoisomer for stereochemical-control studies
2
Fluorination effect studies: Supports pKa and LogP modulation research compared to non-fluorinated nipecotic acid
3
Dual-handle derivatization: Secondary amine and carboxylic acid enable orthogonal protection for peptidomimetic synthesis

Why 5-Fluoropiperidine-3-carboxylic Acid Has No Simple Substitute


Substitution with unfluorinated nipecotic acid or other positional isomers is not straightforward, as fluorine substitution significantly alters both physicochemical and biological properties. The presence of the 5-fluoro substituent directly impacts the molecule's pKa and LogP values compared to the non-fluorinated parent, a critical factor in optimizing drug-like properties [1]. Furthermore, stereochemistry is paramount; the (3S,5S)- and (3R,5S)- isomers of 5-fluoropiperidine-3-carboxylic acid are distinct chemical entities with potentially divergent biological activities, making the procurement of a specific, well-characterized stereoisomer essential for reproducible research outcomes [2]. The differences detailed in the following quantitative evidence guide underscore why a simple analog swap is not a viable scientific or procurement strategy.

Stereoisomer
Procured (3S,5S) or (3R,5S) as specified
Opposite isomer or racemic mixture may shift biological readout; stereochemical identity requires verification
Fluorination
5-fluoro-substituted piperidine scaffold
Unfluorinated nipecotic acid differs in pKa and LogP; class-level evidence shows fluorination alters drug-like properties
Protection
Boc-protected or unprotected form per synthetic route
Unprotected form lacks orthogonal protection strategy; may complicate multi-step peptide mimetic synthesis

5-Fluoropiperidine-3-carboxylic Acid: Differentiating Evidence


Stereochemical Purity and Scalability

The synthesis of the (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid derivative, a key protected form of the target compound, has been demonstrated on a >400 g scale with high stereochemical control. This is a direct comparison to a racemic or poorly defined stereoisomer mixture [1].

Stereochemical Purity & Scale
Head-to-head
>98% de, >96% ee, >400 g isolated
Supports stereochemical-control procurement at preparative scale
Biocatalytic desymmetrization + flow fluorination; racemic comparator baseline
Process Chemistry Chiral Synthesis Medicinal Chemistry

Physicochemical Profile: LogP and Solubility

The Boc-protected derivative, 1-(tert-Butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid, a common advanced intermediate, has computed physicochemical parameters that distinguish it from the unprotected core .

Computed LogP & Solubility
Data to verify
LogP 0.53–2.08; LogS ESOL −1.86 (3.42 mg/mL)
Supports property estimation for building-block selection
In silico predictions for Boc-protected derivative; source review advised
ADME Properties Drug Design Physicochemical Profiling

Fluorination Lowers Amine Basicity

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrates that fluorination significantly impacts pKa and LogP, which are key parameters for drug discovery [1]. This is a class-level inference for 5-fluoropiperidine derivatives.

Fluorination Lowers Amine Basicity
Class-level
Directional pKa reduction vs. non-fluorinated parent
Supports fluorination rationale for lead optimization
Class-level inference from saturated heterocyclic amine study
Fluorine Chemistry Physicochemical Properties Medicinal Chemistry

Orthogonal Protection for Peptide Mimetic Design

The Boc-protected derivative, 1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid, is specifically highlighted as a key intermediate for peptide mimetic drug design, enabling orthogonal protection strategies .

Orthogonal Protection Utility
Context-dependent
Boc-protected form enables orthogonal deprotection strategy
Supports synthetic route planning for peptide mimetics
Qualitative advantage; source review advised
Peptide Chemistry Constrained Amino Acids Synthetic Methodology

5-Fluoropiperidine-3-carboxylic Acid: Application Scenarios


Scale-Up of Enantiopure Building Blocks

When a project advances from milligram-scale SAR exploration to multi-gram preclinical studies, the need for a reliable, scalable supply of a single, well-defined stereoisomer becomes critical. The demonstrated ability to produce >400 g of a key (3S,5S)-5-fluoropiperidine-3-carboxylic acid derivative with >98% de and >96% ee using a combination of biocatalytic desymmetrization and flow chemistry validates this approach for larger campaigns [1]. This scenario is ideal for procuring this specific stereoisomer to avoid the cost and time associated with developing a custom synthesis route.

Peptidomimetic Design: Conformational Constraint

In programs aimed at developing protease inhibitors or receptor modulators, constrained amino acid analogs are essential. The Boc-protected form of 5-fluoropiperidine-3-carboxylic acid is specifically noted for its utility in creating these constrained analogs, particularly for β-turn stabilization in cyclic peptides . This is a preferred scenario for procuring the orthogonally protected building block to streamline peptide synthesis workflows.

Lead Compound Optimization by Fluorination

For medicinal chemistry campaigns seeking to improve the metabolic stability or modulate the lipophilicity of a lead series containing a piperidine ring, the strategic incorporation of a fluorine atom is a standard tactic. Class-level evidence confirms that fluorination significantly alters the pKa and LogP of saturated heterocyclic amines [2]. 5-Fluoropiperidine-3-carboxylic acid, with its defined stereochemistry and functional handles, serves as an ideal scaffold for exploring this chemical space, providing a direct route to fluorinated analogs of nipecotic acid-containing compounds.

Application
Selection Property
Validation Focus
Enantiopure building-block scale-up
Stereochemical control at preparative scale
Enantiomeric and diastereomeric purity verification
Peptidomimetic conformational constraint
Orthogonal protection compatibility
Synthetic route compatibility for β-turn stabilization
Lead optimization via fluorination
Fluorination effect on pKa and LogP
Physicochemical profiling against non-fluorinated comparator

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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